Tris(3,3-dimethylbut-1-ynyl)phosphane
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Overview
Description
Tris(3,3-dimethylbut-1-ynyl)phosphane: is an organophosphorus compound with the molecular formula C18H27P . It is characterized by the presence of three 3,3-dimethylbut-1-ynyl groups attached to a central phosphorus atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,3-dimethylbut-1-ynyl)phosphane typically involves the reaction of phosphorus trichloride with 3,3-dimethylbut-1-yne in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+3(3,3-dimethylbut-1-yne)→this compound+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: Tris(3,3-dimethylbut-1-ynyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The 3,3-dimethylbut-1-ynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Tris(3,3-dimethylbut-1-ynyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Tris(3,3-dimethylbut-1-ynyl)phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can form coordination complexes with metals, which can then participate in various catalytic processes. The 3,3-dimethylbut-1-ynyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
- Tris(3,3-dimethylbut-1-ynyl)amine
- Tris(3,3-dimethylbut-1-ynyl)arsane
- Tris(3,3-dimethylbut-1-ynyl)stibane
Comparison: Tris(3,3-dimethylbut-1-ynyl)phosphane is unique due to its phosphorus center, which imparts distinct chemical properties compared to its nitrogen, arsenic, and antimony analogs. The phosphorus atom in this compound allows for the formation of stable coordination complexes and exhibits different reactivity patterns in chemical reactions.
Properties
CAS No. |
22752-40-5 |
---|---|
Molecular Formula |
C18H27P |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
tris(3,3-dimethylbut-1-ynyl)phosphane |
InChI |
InChI=1S/C18H27P/c1-16(2,3)10-13-19(14-11-17(4,5)6)15-12-18(7,8)9/h1-9H3 |
InChI Key |
FFUMQQZXVTXKEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CP(C#CC(C)(C)C)C#CC(C)(C)C |
Origin of Product |
United States |
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